molecular formula C8H2BrF4NO B12857022 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole

Cat. No.: B12857022
M. Wt: 284.00 g/mol
InChI Key: YBWPXCZXFAWTLP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole is a heterocyclic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and carboxylic acid derivatives.

    Cyclization: The key step involves cyclization to form the benzoxazole ring. This can be achieved using reagents such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

    Halogenation: Introduction of bromine and fluorine atoms is achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling: Palladium catalysts (Pd/C) and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole stands out due to its benzoxazole ring structure, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

6-bromo-4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF4NO/c9-3-1-4(10)6-5(2-3)15-7(14-6)8(11,12)13/h1-2H

InChI Key

YBWPXCZXFAWTLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)C(F)(F)F)F)Br

Origin of Product

United States

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